molecular formula C12H16N2O2 B11826732 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11826732
M. Wt: 220.27 g/mol
InChI Key: CRHYOYWYKHIDSB-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and other chemical industries. The presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement reactions. For example, the synthesis can start with 5-hydroxymethylpyrrolidin-2-one, which reacts with benzaldehyde in the presence of an acid catalyst to form an intermediate. This intermediate undergoes further reactions, including alkylation with methyl iodide, reduction, and rearrangement, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and using cost-effective starting materials, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydroxyl and methyl groups on the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of both piperidine and pyridine rings suggests that it may interact with various receptors and enzymes in biological systems, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Hydroxy-5-methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of piperidine and pyridine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with potential biological and industrial applications. The presence of both hydroxyl and aldehyde functional groups further enhances its reactivity and utility in organic synthesis.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(5-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O2/c1-9-6-10(7-13-12(9)16)11-4-2-3-5-14(11)8-15/h6-8,11H,2-5H2,1H3,(H,13,16)

InChI Key

CRHYOYWYKHIDSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CNC1=O)C2CCCCN2C=O

Origin of Product

United States

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